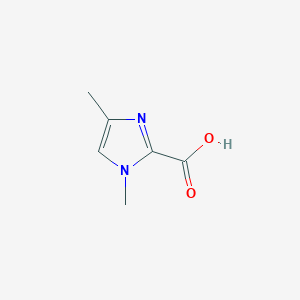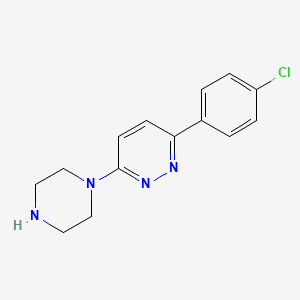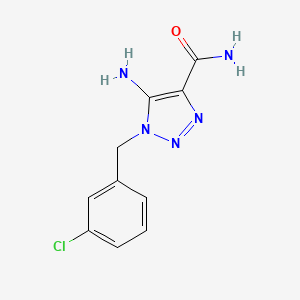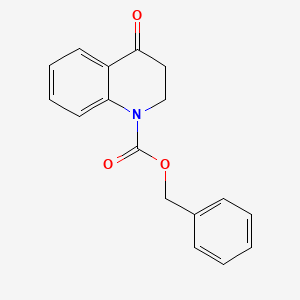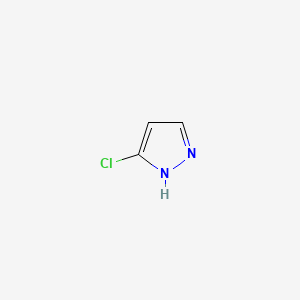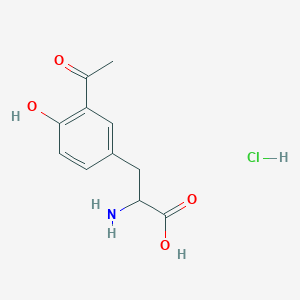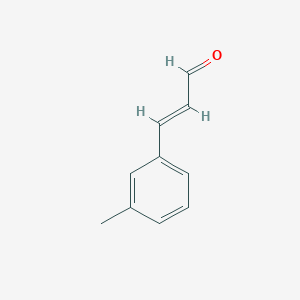![molecular formula C18H14ClF3N2O2 B3038998 4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one CAS No. 946387-08-2](/img/structure/B3038998.png)
4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one
Overview
Description
The compound is a pyrazolone derivative. Pyrazolones are a class of compounds that have a five-membered ring structure with three carbon atoms, two nitrogen atoms, and a carbonyl group . They are known for their wide range of biological activities .
Molecular Structure Analysis
The compound contains a pyrazolone ring, a phenyl group, a trifluoromethyl group, and a methoxy group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Scientific Research Applications
Hydrogen-bonded Structures
Research on compounds with structural similarities to "4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one" demonstrates the importance of hydrogen-bonded chains in determining molecular structures. For instance, molecules of certain chloro-methyl-phenyl-pyrazolones are linked into chains by means of a single C-H...O hydrogen bond, which plays a critical role in their crystalline structure and potentially affects their chemical reactivity and interaction with other molecules (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).
Synthesis and Structural Analysis
The synthesis and structural characterization of compounds containing pyrazolone and trifluoromethyl groups have been a subject of study, highlighting their potential in creating new chemical entities. These investigations often involve the synthesis of regional isomers and the examination of their chemical and physical properties, which are crucial for developing novel materials or pharmaceutical agents (Chupp, 1994).
Antihyperglycemic Agents
Compounds with the pyrazolone moiety have been studied for their antihyperglycemic properties. A particular focus has been on the synthesis and structure-activity relationship (SAR) studies of these compounds to identify new therapeutic agents for diabetes. Such research underscores the potential of pyrazolone derivatives in medicinal chemistry and drug development (Kees, Fitzgerald, Steiner, Mattes, Mihan, Tosi, Mondoro, & McCaleb, 1996).
Molecular Docking and Quantum Chemical Calculations
Advanced computational techniques like molecular docking and quantum chemical calculations are applied to pyrazolone derivatives to predict their interaction with biological targets and to understand their electronic properties. Such studies are instrumental in the rational design of compounds with desired biological activities and material properties (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Future Directions
The future research directions for this compound could involve studying its biological activity, optimizing its synthesis process, and investigating its mechanism of action. Given the wide range of activities exhibited by pyrazolone derivatives, this compound could potentially have interesting biological properties .
properties
IUPAC Name |
4-chloro-1-methyl-2-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2O2/c1-23-15(11-26-14-9-5-6-12(10-14)18(20,21)22)16(19)17(25)24(23)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUZJHTVQVWOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Cl)COC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501118382 | |
| Record name | 4-Chloro-1,2-dihydro-1-methyl-2-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946387-08-2 | |
| Record name | 4-Chloro-1,2-dihydro-1-methyl-2-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946387-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1,2-dihydro-1-methyl-2-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



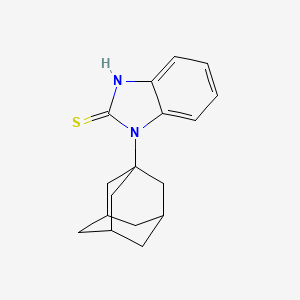

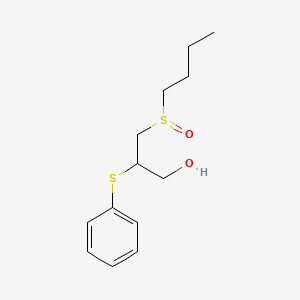
![3-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid](/img/structure/B3038924.png)
![Diethyl {[2-(2-methylphenyl)hydrazinyl]methylidene}propanedioate](/img/structure/B3038925.png)
![Dimethyl 2,3-bis{[(4-methylphenyl)sulfonyl]oxy}butanedioate](/img/structure/B3038926.png)

